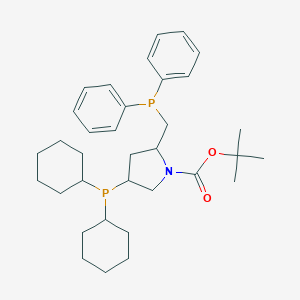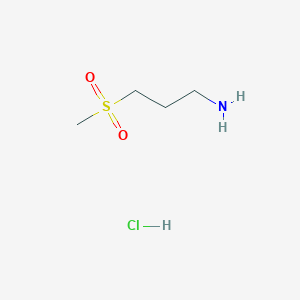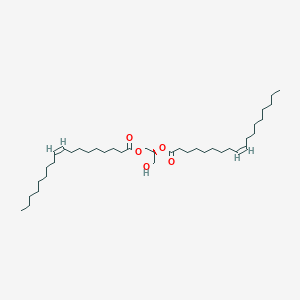
Tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multiple steps, including nitrile anion cyclization strategies and catalytic asymmetric reductions. For example, Chung et al. (2005) describe an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, achieving high yields and enantiomeric excesses (Chung et al., 2005). Additionally, Sasaki et al. (2020) report on the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates as precursors for macrocyclic inhibitors, highlighting the versatility of pyrrolidine derivatives in synthetic chemistry (Sasaki et al., 2020).
Molecular Structure Analysis
The molecular structure of related pyrrolidine derivatives has been elucidated through X-ray diffraction studies. Naveen et al. (2007) discuss the crystal structure of a tert-butyl pyrrolidine carboxylate, providing insights into its conformation and intermolecular interactions (Naveen et al., 2007).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including electrophilic phosphanylation, as demonstrated by Smaliy et al. (2016) in the synthesis of bis-phosphanyl-1H-pyrrole derivatives, which are important in coordination chemistry and catalysis (Smaliy et al., 2016).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility and thermal stability, are crucial for their practical applications. Liaw et al. (2000) synthesized polyamides from a tert-butylcyclohexane derivative, revealing their excellent solubility and thermal stability, which are desirable attributes for materials science applications (Liaw et al., 2000).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate has been utilized in asymmetric synthesis. For example, it's been applied in the enantioselective nitrile anion cyclization to produce substituted pyrrolidines, offering a practical and efficient method for creating chiral pyrrolidines with high yield and excellent enantiomeric excess (Chung et al., 2005).
Crystal Structure Analysis
The compound has also been a subject in the field of crystallography. A specific derivative, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized and its crystal structure was characterized, providing insights into the conformation of its proline ring and the type of intermolecular hydrogen bonds it forms (Naveen et al., 2007).
Phosphanyl Group Chemistry
The compound is involved in the synthesis and characterization of molecules with phosphanyl groups. A notable example is the method developed for phosphanylation of 1-tert-butyl-1H-pyrrole, leading to compounds useful in coordination chemistry and catalysis (Smaliy et al., 2016).
Polymer Science
In polymer science, tert-butyl derivatives have been utilized in the synthesis of poly(pyridine–imides) with tert-butyl substituents. These polymers exhibit good solubility in certain solvents and possess excellent thermal stability, which is crucial for high-performance polymers (Lu et al., 2014).
Catalysis
The compound finds applications in catalysis, like in the palladium-catalyzed chloroarenes activation. The introduction of tert-butyl or other substituents influences the conformation of metallocene compounds and their effectiveness in catalysis (Mom et al., 2011).
Propiedades
IUPAC Name |
tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-5,8-11,16-19,27,30-32H,6-7,12-15,20-26H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOCELPDGJCWDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49NO2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405164 |
Source


|
| Record name | 1-t-butoxycarbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate | |
CAS RN |
114751-47-2 |
Source


|
| Record name | 1-t-butoxycarbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)



